molecular formula C23H31ClN6O2 B2466841 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898408-61-2

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2466841
M. Wt: 458.99
InChI Key: TVHDWGRLZASAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione” is a chemical product used for research purposes1. It has a molecular formula of C22H29ClN6O2 and a molecular weight of 444.961.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is suggested that it has potential applications in drug discovery, organic synthesis, and medicinal chemistry2.



Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique arrangement of atoms, which includes a piperazine ring and a purine dione moiety. The exact details of its molecular structure are not provided in the search results.



Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound. However, its unique structure suggests that it could be involved in a variety of chemical reactions, particularly in the context of drug discovery and medicinal chemistry2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, its molecular weight is 444.96, and it has a complex structure that includes a piperazine ring and a purine dione moiety1.


Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Żmudzki et al. (2015) explored N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which include compounds structurally similar to the specified chemical. These derivatives were evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research provides insight into the structural features responsible for receptor affinity in compounds related to 8-(4-(4-Chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione (Żmudzki et al., 2015).

Antimicrobial Activity

Konduri et al. (2020) synthesized a series of novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds, including ones structurally akin to the specified chemical, were aimed at disrupting the biosynthesis of peptidoglycan in the bacteria, demonstrating potential antimicrobial applications (Konduri et al., 2020).

Cardiovascular Activity

Research by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed their potential in cardiovascular activity. The synthesized derivatives were evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Pascal et al. (1985) synthesized and evaluated 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones for antihistaminic activity. This research indicates potential therapeutic applications in conditions like bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

Antiasthmatic Activity

Bhatia et al. (2016) developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. The study focused on the vasodilatory activity of xanthene derivatives, highlighting their relevance in antiasthmatic drug development (Bhatia et al., 2016).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not provided in the search results.


Future Directions

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN6O2/c1-3-4-5-6-11-30-19-20(27(2)23(32)26-21(19)31)25-22(30)29-14-12-28(13-15-29)16-17-7-9-18(24)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHDWGRLZASAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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